molecular formula C23H19NO3 B2831184 (E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide CAS No. 840526-89-8

(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide

Cat. No.: B2831184
CAS No.: 840526-89-8
M. Wt: 357.409
InChI Key: KLGHLIUARUITQS-MDWZMJQESA-N
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Description

(E)-3-Biphenyl-4-yl-N-(2,3-dihydro-benzo[1,4]dioxin-6-yl)-acrylamide is an acrylamide derivative characterized by a biphenyl-4-yl group attached to the α,β-unsaturated carbonyl system and a 2,3-dihydrobenzo[1,4]dioxin-6-yl moiety at the amide nitrogen.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3/c25-23(24-20-11-12-21-22(16-20)27-15-14-26-21)13-8-17-6-9-19(10-7-17)18-4-2-1-3-5-18/h1-13,16H,14-15H2,(H,24,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGHLIUARUITQS-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C=C/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The pharmacological profile of acrylamide derivatives is heavily influenced by substituents on the arylidene and amide moieties. Key structural analogs and their activities are summarized below:

Table 1: Structural and Activity Comparison of Acrylamide Derivatives
Compound Name Substituents (R1/R2) Biological Target IC50/Activity Key Observations References
Target Compound R1: Biphenyl-4-yl; R2: H Not reported Not reported High lipophilicity inferred from biphenyl group
AMG9810 [(E)-3-(4-t-butylphenyl)-N-(2,3-dihydrobenzo[1,4]dioxin-6-yl)acrylamide] R1: 4-t-butylphenyl; R2: H TRPV1 Antagonist; induces hyperthermia Bulky t-butyl enhances TRPV1 antagonism
9j R1: 1,3-benzodioxol-5-yl; R2: 4-OH SsCK1, HsCDK5-p25 SsCK1: 1.4 μM Hydroxyl improves selectivity for SsCK1
9n R1: 4-hydroxy-3-methoxybenzylidene; R2: H SsCK1 SsCK1: 2 μM Polar groups reduce potency vs. non-polar analogs
9i R1: 2,3-dihydrobenzo[1,4]dioxin-6-yl; R2: H SsCK1, HsCDK5-p25 SsCK1: 5.4 μM; HsCDK5-p25: 1.3 μM Bulky dioxin group reduces kinase inhibition
CAS 146781-29-5 R1: 4-fluorophenyl; R2: H Not reported Not reported Electron-withdrawing F may enhance stability
Key Structural Insights:
  • Biphenyl vs. t-Butylphenyl (AMG9810): The biphenyl group in the target compound is more aromatic and planar than the branched t-butyl group in AMG9810. This may alter TRPV1 binding kinetics, as TRPV1 antagonists often rely on hydrophobic interactions .
  • Biphenyl vs. Polar Substituents (9j, 9n): Hydroxyl and methoxy groups in 9j and 9n improve solubility but reduce kinase inhibition potency compared to non-polar substituents . The biphenyl group likely enhances membrane permeability but may limit aqueous solubility.
  • Biphenyl vs.

Pharmacological and Functional Comparisons

Kinase Inhibition:

Compounds 9j, 9n, and 9i (Table 1) demonstrate that substituent bulkiness and polarity critically influence kinase inhibition. For example:

  • 9j (1,3-benzodioxol-5-yl): Exhibits high selectivity for SsCK1 (IC50 = 1.4 μM) due to its para-hydroxyl group .
  • 9i (dihydrobenzodioxin): Reduced SsCK1 inhibition (IC50 = 5.4 μM) suggests that bulky groups at the arylidene position hinder binding .
  • Implications for Target Compound: The biphenyl group, being bulkier than 1,3-benzodioxol, may further reduce kinase affinity unless compensated by π-π stacking interactions.
TRPV1 Antagonism:

AMG9810’s t-butylphenyl group is critical for TRPV1 antagonism, as it occupies a hydrophobic pocket in the receptor . Replacing t-butylphenyl with biphenyl-4-yl (target compound) could either enhance antagonism through extended aromatic interactions or disrupt binding due to steric hindrance.

Physicochemical and ADME Properties

  • Solubility: Polar substituents (e.g., 9n’s 4-hydroxy-3-methoxybenzylidene) improve aqueous solubility, whereas biphenyl may necessitate formulation adjustments .

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